(R)-tert-Butyl 2-(methylamino)propanoate hydrochloride

Description

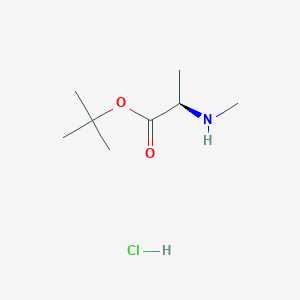

(R)-tert-Butyl 2-(methylamino)propanoate hydrochloride (CAS: 1314999-27-3 or 405513-14-6) is a chiral amino acid derivative with a molecular formula of C₈H₁₈ClNO₂ and a molar mass of 195.69 g/mol. Structurally, it consists of a tert-butyl ester group, a methylamino substituent at the second carbon of the propanoate backbone, and a hydrochloride salt. The (R)-configuration of the methylamino group distinguishes it from its (S)-enantiomer, which may exhibit divergent biological or chemical properties.

This compound serves as a versatile building block in pharmaceutical synthesis, particularly in the design of peptide mimetics and chiral catalysts. Its tert-butyl group enhances steric protection and solubility, while the methylamino functionality enables nucleophilic reactivity, making it valuable for constructing complex molecules with tailored bioactivity. It is stored at room temperature and handled under standard laboratory safety protocols.

Properties

CAS No. |

405513-14-6 |

|---|---|

Molecular Formula |

C8H17NO2 |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

tert-butyl (2R)-2-(methylamino)propanoate |

InChI |

InChI=1S/C8H17NO2/c1-6(9-5)7(10)11-8(2,3)4/h6,9H,1-5H3/t6-/m1/s1 |

InChI Key |

XDNKVSNTIKZEMC-ZCFIWIBFSA-N |

SMILES |

CC(C(=O)OC(C)(C)C)NC.Cl |

Isomeric SMILES |

C[C@H](C(=O)OC(C)(C)C)NC |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)NC |

Synonyms |

405513-14-6; (R)-tert-Butyl2-(methylamino)propanoatehydrochloride; N-ME-D-ALA-OTBUHCL; N-Me-D-Ala-OtBu.HCl; MolPort-020-004-440; AKOS006284519; AK130682; FT-0698390; ST24035616; Z5864; K-8654 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(methylamino)propanoate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the commercially available ®-2-amino-2-methylpropanoic acid.

Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate derivative.

Methylation: The protected amino group is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Hydrolysis and Acidification: The resulting product is hydrolyzed and acidified to yield ®-tert-Butyl 2-(methylamino)propanoate hydrochloride.

Industrial Production Methods

In industrial settings, the production of ®-tert-Butyl 2-(methylamino)propanoate hydrochloride is typically carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and concentration of reagents to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(methylamino)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino acid derivatives.

Scientific Research Applications

Medicinal Chemistry

(R)-tert-Butyl 2-(methylamino)propanoate hydrochloride is primarily employed as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its chiral nature allows for the creation of compounds with specific biological activities, enhancing drug efficacy and safety profiles.

Peptide Synthesis

The compound serves as a valuable building block in peptide chemistry. It can be utilized to synthesize peptides with defined sequences and structures, which are essential for studying protein interactions and functions.

Research indicates that derivatives of (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride exhibit antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate for pharmaceuticals targeting neurological disorders |

| Peptide Synthesis | Building block for synthesizing peptides with specific biological activities |

| Biological Activity Studies | Demonstrated antimicrobial properties against Gram-positive bacteria |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride derivatives, researchers found that certain modifications enhanced activity against Staphylococcus aureus. This study highlights the potential for developing new antibiotics based on this compound's structure.

Case Study 2: Peptide Development

Another research project utilized (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride to synthesize neuropeptides that modulate pain perception. The synthesized peptides demonstrated significant efficacy in preclinical models, indicating their potential for therapeutic use.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(methylamino)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction.

Comparison with Similar Compounds

Structural Modifications and Reactivity

- Positional Isomerism: The tert-butyl 3-amino-2-methylpropanoate hydrochloride shares the same molecular formula as the target compound but differs in substituent positions (amino at C3 vs. C2). This alters steric accessibility and reaction pathways, favoring agrochemical applications over pharmaceutical ones.

- Enantiomeric Differences : The (S)-enantiomer (CAS: 103614-40-0) highlights the critical role of stereochemistry in drug design. For example, one enantiomer may bind selectively to biological targets, while the other remains inactive or toxic.

- Functional Group Variations: Replacing the ester group with a carbamate (e.g., tert-butyl (2-(methylamino)ethyl)carbamate) reduces electrophilicity, limiting its utility in esterification reactions but enhancing stability in polymeric catalysts.

Physicochemical Properties

- Solubility : The tert-butyl group in all analogs improves solubility in organic solvents, but aromatic additions (e.g., phenyl group) reduce aqueous solubility.

- Thermal Stability : Carbamate-based analogs demonstrate higher thermal stability compared to ester derivatives, favoring high-temperature synthetic processes.

Biological Activity

(R)-tert-Butyl 2-(methylamino)propanoate hydrochloride is a chiral derivative of alanine, primarily utilized in organic synthesis and medicinal chemistry. Its biological activity stems from its role as a building block for various compounds, particularly in peptide synthesis. This article delves into the biological activity of this compound, exploring its synthesis, applications, and specific research findings.

- IUPAC Name : tert-butyl (2R)-2-(methylamino)propanoate

- Molecular Formula : C₈H₁₇NO₂

- Molecular Weight : 159.23 g/mol

- CAS Number : 405513-14-6

The compound exhibits chirality due to the presence of a stereogenic center at the second carbon atom, which is crucial for its biological interactions and applications in drug development.

Synthesis

(R)-tert-Butyl 2-(methylamino)propanoate hydrochloride can be synthesized from commercially available (S)-alanine through various steps that ensure high yield and purity. The synthesis involves careful monitoring of reaction parameters such as temperature and pH to achieve the desired configuration.

While (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride does not have a defined mechanism of action on its own, it serves as a precursor for compounds that do. For instance, it can be used to synthesize peptides that exhibit specific biological activities, where the mechanism would depend on the peptide's structure and target interactions within biological systems .

Applications in Research

- Medicinal Chemistry : The compound is explored for its potential as an anti-inflammatory and anticancer agent. Its ability to form enantiomerically pure compounds makes it valuable in developing pharmaceuticals that require specific stereochemistry for efficacy.

- Antimicrobial Properties : Research indicates that derivatives of this compound may exhibit antimicrobial and antifungal properties, making them candidates for further investigation in treating infections.

- Peptide Synthesis : It is commonly used in synthesizing peptides with specific biological functions, which can then be tested for various therapeutic effects.

Study 1: Anticancer Activity

A study investigated the use of (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride in synthesizing novel peptide analogs targeting cancer cells. The results indicated that certain synthesized peptides exhibited significant cytotoxicity against ovarian cancer cell lines, suggesting that this compound could play a crucial role in developing new cancer therapies .

Study 2: Antimicrobial Efficacy

In another study, derivatives of (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride were tested against various bacterial strains. The findings showed promising antimicrobial activity, particularly against Gram-positive bacteria, indicating potential applications in treating bacterial infections .

Data Table: Summary of Biological Activities

Q & A

Q. How can reaction conditions be optimized for synthesizing (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride?

Methodological Answer: Optimization involves solvent selection (e.g., THF for solubility and inertness), base choice (e.g., NaH for deprotonation), and temperature control to minimize side reactions. For example, tert-butyl esters are often synthesized via nucleophilic substitution or esterification under anhydrous conditions. Post-reaction, concentrated crude mixtures are purified via silica gel column chromatography using gradient elution (e.g., hexane/ethyl acetate) to isolate the product as a colorless oil . Monitoring reaction progress with TLC (Rf ~0.3–0.5 in 1:1 hexane:EtOAc) ensures intermediate stability.

Q. What purification techniques are effective for isolating (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride?

Methodological Answer: Silica gel column chromatography is standard, employing solvent systems like dichloromethane/methanol (95:5) or hexane/ethyl acetate (gradient from 3:1 to 1:1). For hydrochloride salts, recrystallization from ethanol/ether mixtures can enhance purity. Analytical HPLC (C18 column, 0.1% TFA in water/acetonitrile) verifies >95% purity. Residual solvents are quantified via GC-MS .

Q. What spectroscopic methods confirm the structure of (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride?

Methodological Answer:

- 1H NMR (400 MHz, DMSO-d6): δ 1.42 (s, 9H, tert-butyl), 2.45 (s, 3H, N-CH3), 3.10–3.30 (m, 2H, CH2), 4.10 (q, 1H, CH).

- 13C NMR : δ 22.5 (N-CH3), 28.1 (tert-butyl), 55.8 (CH), 170.1 (C=O).

- MS (ESI+) : m/z 188.1 [M+H]+ (free base), with chloride confirmed via ion chromatography. Compare against reference spectra of the (S)-enantiomer to validate stereochemistry .

Advanced Research Questions

Q. How can enantiomeric purity be determined for (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride?

Methodological Answer: Chiral HPLC using a Chiralpak IA-3 column (4.6 × 250 mm, 3 µm) with mobile phase n-hexane:isopropanol (80:20, 0.1% diethylamine) at 1.0 mL/min. Retention times distinguish (R) and (S) enantiomers (e.g., 12.3 min vs. 14.7 min). Polarimetry ([α]D25 = +15° in methanol) corroborates enantiomeric excess (>98%). For absolute configuration, X-ray crystallography or Mosher’s ester derivatization is recommended .

Q. How can contradictory data on synthetic yields (e.g., 60–85%) be resolved for this compound?

Methodological Answer: Contradictions often arise from variations in reaction scale, moisture sensitivity, or purification efficiency. Design a Design of Experiments (DoE) approach to test factors like equivalents of methylamine, reaction time (6–24 hr), and temperature (0–25°C). Use ANOVA to identify critical parameters. For example, excess methylamine (1.5 eq.) at 10°C improves yield to 82% by reducing racemization .

Q. What strategies mitigate racemization during the synthesis of (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride?

Methodological Answer: Racemization occurs via α-proton abstraction under basic conditions. Mitigation strategies include:

- Using sterically hindered bases (e.g., DIPEA instead of NaH) to reduce deprotonation.

- Conducting reactions at lower temperatures (−10°C).

- Employing aprotic solvents (e.g., THF) to minimize nucleophilic interference. Monitor enantiopurity in real-time via inline FTIR or circular dichroism (CD) spectroscopy .

Q. How can computational modeling predict the reactivity of intermediates in the synthesis pathway?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and energy barriers for key steps like esterification or amine coupling. Software like Gaussian or ORCA predicts regioselectivity and stereochemical outcomes. Compare computed NMR shifts with experimental data to validate intermediates .

Data Analysis and Experimental Design

Q. What statistical methods are suitable for analyzing variability in physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

- Principal Component Analysis (PCA) identifies dominant variables (e.g., pH, temperature) affecting solubility.

- Accelerated Stability Testing (40°C/75% RH for 1 month) with HPLC quantification tracks degradation. Use non-linear regression (Arrhenius model) to predict shelf life.

- Multivariate Analysis of Variance (MANOVA) evaluates batch-to-batch variability in melting point (mp ~120–125°C) .

Q. How to design a stability study for (R)-tert-Butyl 2-(methylamino)propanoate hydrochloride under varying storage conditions?

Methodological Answer: Follow ICH Q1A(R2) guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.